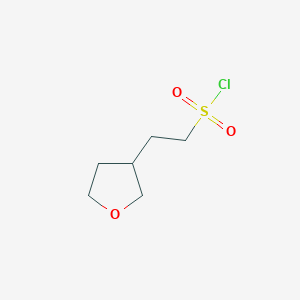
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylsulfanyl)-4-methoxybenzoic acid, also known as CPMB, is a synthetic organic compound used in a variety of laboratory experiments. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. CPMB is a versatile compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, to investigate the structure and function of enzymes, and to study the mechanisms of drug action.
Mécanisme D'action
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions and thus inhibits their activity. 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid also acts as a catalyst for the synthesis of polymers, by promoting the formation of covalent bonds between monomers.
Biochemical and Physiological Effects
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, to investigate the structure and function of enzymes, and to study the mechanisms of drug action. It has also been used to study the effects of drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications in scientific research. It is also relatively inexpensive and can be easily synthesized. However, 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid is also limited in its use in laboratory experiments. Its solubility in water is limited and it can be toxic if ingested.
Orientations Futures
Future research on 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid could focus on developing more efficient methods of synthesis, exploring new applications for 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in scientific research, and studying the biochemical and physiological effects of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in greater detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in the treatment of various diseases. Finally, research could be conducted to investigate the potential toxicity of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid and to develop methods for its safe use in laboratory experiments.
Méthodes De Synthèse
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid is synthesized through a three-step process. The first step involves the reaction of cyclopentyl sulfonyl chloride with 4-methoxybenzaldehyde in the presence of a base. The second step involves the formation of a cyclopentyl sulfonyloxy intermediate, which is then reacted with sodium borohydride in the presence of a base to form 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid. The final step involves the purification of the product by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-9-6-7-11(13(14)15)12(8-9)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWXZIBDHVLZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-4-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)



![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)


